4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine
Overview
Description
4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. The presence of a trifluoromethyl group and a chlorine atom in its structure makes it a compound of interest in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group is known for its ability to enhance the biological activity of compounds, making this compound a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Common reagents include boronic acids and palladium catalysts. Conditions typically involve the use of a base, such as potassium phosphate, and a solvent, such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form amino derivatives, while coupling reactions can form biaryl compounds.
Scientific Research Applications
4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine has several scientific research applications, including:
Pharmaceuticals: The compound is used as a building block for the synthesis of various pharmaceutical agents, particularly those with anti-inflammatory, antiviral, and anticancer properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to enhance biological activity.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, increasing its potency and efficacy. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-(trifluoromethyl)pyrimidine: Lacks the pyridine ring but has similar chemical properties.
6-(Trifluoromethyl)pyridin-3-yl)pyrimidine: Lacks the chlorine atom but has similar biological activity.
4-Chloro-6-(trifluoromethyl)pyridine: Lacks the pyrimidine ring but has similar chemical properties.
Uniqueness
4-Chloro-6-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine is unique due to the presence of both the pyridine and pyrimidine rings, as well as the trifluoromethyl group and chlorine atom. This combination of features enhances its biological activity and makes it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-6-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3N3/c11-9-3-7(16-5-17-9)6-1-2-8(15-4-6)10(12,13)14/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVHCYYYFHRZOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CC(=NC=N2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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